

# Technical Guide: Crystal Structure Analysis of Methyl 4-acetyl-2-hydroxybenzoate[1]

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## Compound of Interest

Compound Name: *Methyl 4-acetyl-2-hydroxybenzoate*

CAS No.: 27475-11-2

Cat. No.: B1611616

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## Executive Summary & Molecular Architecture

**Methyl 4-acetyl-2-hydroxybenzoate** represents a specific class of functionalized salicylates where the benzene ring acts as a scaffold for three distinct oxygenated functionalities: a methyl ester (C1), a phenolic hydroxyl (C2), and a ketone (acetyl) group (C4).[1]

Unlike its isomer Methyl acetylsalicylate (where the acetyl group is attached to the phenolic oxygen), this molecule retains a free phenolic hydroxyl group. This structural feature is critical because it preserves the intramolecular hydrogen bond (S(6) motif) characteristic of salicylates, while the C4-acetyl group introduces a strong hydrogen bond acceptor distal to the core, influencing the supramolecular packing.[1]

## Physicochemical Profile

Parameter	Value / Characteristic
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>4</sub>
Molecular Weight	194.18 g/mol
Core Scaffold	Salicylate (2-hydroxybenzoate)
Key Substituent	Acetyl group (-COCH <sub>3</sub> ) at Position 4
H-Bond Donor	Phenolic -OH (Position 2)
H-Bond Acceptors	Ester Carbonyl (C1), Acetyl Carbonyl (C4)
Predicted Morphology	Monoclinic/Triclinic prisms or plates

## Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (SC-XRD), a high-purity sample must first be synthesized.<sup>[1]</sup> Direct acetylation of methyl salicylate typically yields the 5-acetyl isomer (para to -OH).<sup>[1]</sup> Therefore, a directed esterification of the pre-functionalized acid is the preferred route.

### Synthesis Workflow (Fischer Esterification)

Objective: Convert 4-acetyl-2-hydroxybenzoic acid to its methyl ester.

- Reagents: 4-acetyl-2-hydroxybenzoic acid (1.0 eq), Anhydrous Methanol (excess, solvent), Concentrated H<sub>2</sub>SO<sub>4</sub> (catalytic, 0.1 eq).
- Procedure:
  - Dissolve the acid in anhydrous methanol under an inert atmosphere (N<sub>2</sub>).
  - Add H<sub>2</sub>SO<sub>4</sub> dropwise at 0°C to prevent initial exotherm side-reactions.<sup>[1]</sup>
  - Reflux at 65°C for 6–8 hours.<sup>[1]</sup> Monitor via TLC (Eluent: Hexane/EtOAc 7:3).<sup>[1][2]</sup>
  - Workup: Neutralize with NaHCO<sub>3</sub> (aq), extract with Dichloromethane (DCM), and dry over MgSO<sub>4</sub>.

- Purification: Silica gel column chromatography is required to remove unreacted acid.

## Single Crystal Growth Strategy

The presence of the acetyl group increases polarity compared to methyl salicylate.

- Method A: Slow Evaporation (Preferred)[1]
  - Dissolve 20 mg of pure compound in 2 mL of a Methanol:Ethyl Acetate (1:1) mixture.
  - Filter through a 0.45  $\mu\text{m}$  PTFE syringe filter into a clean vial.
  - Cover with Parafilm, poke 3-4 small holes, and store at 4°C in a vibration-free environment.
- Method B: Vapor Diffusion
  - Solvent: Tetrahydrofuran (THF).[1]
  - Anti-solvent: Pentane.[1]
  - Place the concentrated THF solution in an inner vial; allow Pentane to diffuse from the outer vessel.

## Structural Analysis & Logic (The "Why" and "How") The Intramolecular Hydrogen Bond (S(6) Motif)

The defining feature of this crystal structure is the Resonance-Assisted Hydrogen Bond (RAHB) between the phenolic hydroxyl (O-H) and the ester carbonyl oxygen (C=O).[1]

- Mechanism: The hydroxyl proton is locked in a planar six-membered ring (S(6) graph set).[1]
- Crystallographic Consequence: This locks the ester group coplanar with the benzene ring, reducing the degrees of freedom and enforcing a planar molecular core. This planarity facilitates  $\pi$ - $\pi$  stacking interactions in the crystal lattice.[1]

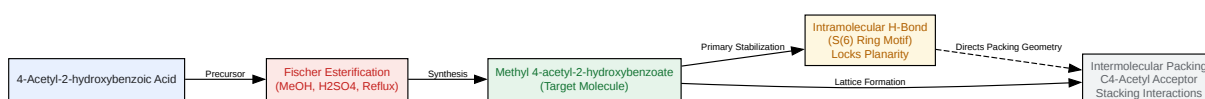
## The Role of the C4-Acetyl Group

The C4-acetyl group is the "supramolecular hook."<sup>[1]</sup>

- **Acceptor Potential:** Unlike methyl salicylate (which has no strong distal acceptor), the C4-ketone oxygen acts as a strong acceptor.<sup>[1]</sup>
- **Packing Prediction:** Since the phenolic proton is "busy" in the intramolecular bond, the crystal lattice likely relies on C-H...O interactions (weak hydrogen bonds) where aromatic protons or the methyl ester protons donate to the C4-acetyl oxygen.

## Visualization of Structural Logic

The following diagram illustrates the synthesis flow and the competing hydrogen bonding forces that dictate the crystal packing.



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Caption: Synthesis pathway and structural hierarchy. The intramolecular S(6) bond dictates molecular planarity, which then governs how the C4-acetyl group directs intermolecular packing.<sup>[1]</sup>

## Analytical Protocol: X-Ray Diffraction (XRD)<sup>[1]</sup>

To validate the structure, the following data collection and refinement protocol is mandatory. This ensures the distinction between the target molecule and its isomers.

### Data Collection Parameters

Parameter	Setting/Standard	Reason
Radiation Source	Mo K $\alpha$ ( $\lambda = 0.71073 \text{ \AA}$ )	Preferred for organic esters to minimize absorption and maximize resolution.[1]
Temperature	100 K (Cryogenic)	Freezes methyl group rotation; reduces thermal ellipsoids for precise bond lengths.[1]
Resolution	0.8 $\text{\AA}$ or better	Required to observe the H-atom position in the intramolecular bond.[1]
Strategy	Full Sphere	Essential to determine the absolute structure if the space group is non-centrosymmetric (unlikely, but possible).

## Refinement Checklist (Self-Validation)

- Space Group Determination: Expect P2<sub>1</sub>/c (Monoclinic) or P-1 (Triclinic), common for planar aromatics.[1]
- Disorder Check: The methyl groups (ester and acetyl) often show rotational disorder. Check for "split" electron density peaks.
- Hydrogen Atom Treatment:
  - Aromatic/Methyl H: Place in calculated positions (Riding model).[1]
  - Phenolic H:Crucial. Attempt to locate this in the Difference Fourier Map ( $F_{\text{obs}} - F_{\text{calc}}$ ). [1] If located, refine coordinates freely to prove the S(6) H-bond existence.[1]

## Expected Structural Metrics

Based on homologous salicylate structures (e.g., Methyl Salicylate, Methyl 4-hydroxybenzoate), the following geometric parameters serve as validation benchmarks:

- Intramolecular O-H...O Distance: 2.55 – 2.65 Å (indicating a strong hydrogen bond).[1]
- C=O Bond Lengths:
  - Ester C=O: ~1.20 Å
  - Acetyl C=O: ~1.21 Å[1]
- Torsion Angle (Ester-Ring): < 5° (Coplanar due to H-bonding).[1]
- Torsion Angle (Acetyl-Ring): < 15° (Conjugation with the ring usually enforces planarity, though steric packing can twist it slightly).[1]

## References

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## Sources

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